Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class This compound features a piperidine ring substituted with aminomethyl and methoxymethyl groups, and a tert-butyl ester at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Step 1 Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.
Step 2 Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Step 3 Introduction of Methoxymethyl Group: The methoxymethyl group is often introduced through alkylation reactions using methoxymethyl chloride and a base.
Step 4 Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl chloroformate and a base.
Industrial Production Methods
In an industrial setting, the synthesis of Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate would involve optimization of the above steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet production demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features make it a candidate for probing receptor interactions and enzyme activities.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity. The aminomethyl and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine ring without additional substituents.
N-Methylpiperidine: Piperidine with a methyl group on the nitrogen atom.
4-Methylpiperidine: Piperidine with a methyl group at the 4-position.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both aminomethyl and methoxymethyl groups, along with the tert-butyl ester, provides a distinct set of chemical properties and reactivity patterns not found in simpler piperidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-5-13(9-14,6-8-15)10-17-4/h5-10,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOLSRPBIJXHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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